N-cyclopentyl-4-methyl-3-nitrobenzamide
Overview
Description
N-cyclopentyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.284 g/mol . This compound is characterized by a cyclopentyl group attached to a benzamide structure, which also contains a nitro group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-cyclopentyl-4-methyl-3-nitrobenzamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and cyclopentylamine for the cyclopentylation step .
Industrial Production Methods
Industrial production methods for N-cyclopentyl-4-methyl-3-nitrobenzamide are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products Formed
Reduction: N-cyclopentyl-4-methyl-3-aminobenzamide.
Substitution: Depending on the electrophile used, various substituted benzamides can be formed.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and cyclopentyl groups. These interactions can lead to various biological effects, including enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-methyl-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
N-cyclopentyl-4-methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
N-cyclopentyl-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopentyl group on the benzamide structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
N-cyclopentyl-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-7-10(8-12(9)15(17)18)13(16)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPYZLJMJWGAAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351827 | |
Record name | N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-61-6 | |
Record name | N-CYCLOPENTYL-4-METHYL-3-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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